5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one

Catalog No.
S14320688
CAS No.
119008-23-0
M.F
C6H10O5
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one

CAS Number

119008-23-0

Product Name

5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one

IUPAC Name

5-(1,2-dihydroxyethyl)-3-hydroxyoxolan-2-one

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2

InChI Key

NSEFGBGANVMEIR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1C(CO)O)O

5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one is a chemical compound characterized by a six-membered lactone ring structure that includes hydroxyl groups. Its molecular formula is C6H10O6C_6H_{10}O_6, and it is also known as 5-((R)-1,2-Dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one. This compound has garnered interest due to its structural features that suggest potential biological activities and applications in various fields, particularly in medicinal chemistry and biochemistry .

. Key reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance solubility or alter biological activity.
  • Oxidation: The compound can undergo oxidation reactions, potentially converting hydroxyl groups into carbonyl groups, thus affecting its reactivity and biological properties.
  • Condensation Reactions: The lactone structure may participate in condensation reactions with amines or alcohols, leading to the formation of more complex molecules.

These reactions illustrate the compound's versatility in synthetic organic chemistry .

Preliminary studies indicate that 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one may exhibit significant biological activities. Its structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids. Some observed activities include:

  • Antioxidant Activity: Due to the presence of multiple hydroxyl groups, this compound may act as a free radical scavenger.
  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for use as an antimicrobial agent.
  • Modulation of Metabolic Pathways: The compound's structural similarity to sugar derivatives indicates possible roles in carbohydrate metabolism and signaling pathways .

Several synthetic routes have been explored for the preparation of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one:

  • Starting from Sugars: Utilizing natural sugars such as glucose or fructose as starting materials can lead to the desired compound through selective oxidation and functionalization.
  • Chemical Modification: Existing compounds with similar structures can be modified through hydroxylation or alkylation processes to yield 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one.
  • Enzymatic Synthesis: Biocatalysis offers a green chemistry approach for synthesizing this compound by using specific enzymes that can selectively introduce functional groups at desired positions .

The applications of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one span several fields:

  • Pharmaceuticals: Potential use as a scaffold for drug development due to its biological activity.
  • Nutraceuticals: As an antioxidant, it may be incorporated into dietary supplements aimed at improving health and preventing oxidative stress-related diseases.
  • Cosmetics: Its moisturizing properties make it suitable for formulation in skin care products .

Interaction studies involving 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one focus on its binding affinity with various biomolecules:

  • Protein Binding: Research indicates that this compound can bind to specific proteins involved in metabolic pathways, potentially influencing their activity.
  • Nucleic Acid Interactions: Studies suggest that it may interact with DNA or RNA structures, impacting gene expression and cellular functions.

These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one. Here are some notable examples:

Compound NameStructureUnique Features
5-HydroxymethylfurfuralC6H6O3Known for its role in carbohydrate chemistry and flavoring agents.
D-FructoseC6H12O6A natural sugar with significant metabolic roles; differs by lacking the lactone structure.
1,2-DihydroxypropaneC3H8O2A simpler diol; lacks the oxolane ring but shares hydroxyl functionalities.

The uniqueness of 5-(1,2-Dihydroxyethyl)-3-hydroxyoxolan-2-one lies in its specific combination of a lactone structure and multiple hydroxyl groups, which contributes to its distinct biological activities and potential applications compared to these similar compounds .

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

162.05282342 g/mol

Monoisotopic Mass

162.05282342 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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